molecular formula C33H52O9 B12418574 Secalciferol 24-Glucuronide-d6

Secalciferol 24-Glucuronide-d6

Cat. No.: B12418574
M. Wt: 598.8 g/mol
InChI Key: ZXZYKXRMDPBOJP-RRDRPAJBSA-N
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Properties

Molecular Formula

C33H52O9

Molecular Weight

598.8 g/mol

IUPAC Name

(2R,3R,4R,5S,6S)-6-[(3S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1,1,1-trideuterio-2-hydroxy-2-(trideuteriomethyl)heptan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C33H52O9/c1-18-8-12-22(34)17-21(18)11-10-20-7-6-16-33(5)23(13-14-24(20)33)19(2)9-15-25(32(3,4)40)41-31-28(37)26(35)27(36)29(42-31)30(38)39/h10-11,19,22-29,31,34-37,40H,1,6-9,12-17H2,2-5H3,(H,38,39)/b20-10+,21-11-/t19-,22+,23-,24+,25+,26-,27-,28+,29-,31+,33-/m1/s1/i3D3,4D3

InChI Key

ZXZYKXRMDPBOJP-RRDRPAJBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([C@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O)(C([2H])([2H])[2H])O

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Secalciferol 24-Glucuronide-d6 involves the glucuronidation of Secalciferol. The process typically includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of Secalciferol are protected using suitable protecting groups.

    Glucuronidation: The protected Secalciferol is reacted with a glucuronic acid derivative under acidic or basic conditions to form the glucuronide.

    Deprotection: The protecting groups are removed to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Glucuronidation Reactions

Secalciferol 24-Glucuronide-d6 is formed via glucuronidation, a Phase II metabolic reaction where glucuronic acid is enzymatically attached to secalciferol. This process enhances water solubility for renal excretion and modulates biological activity.

Key Features:

  • Enzymatic Catalysis : UDP-glucuronosyltransferases (UGTs) facilitate the transfer of glucuronic acid from UDP-glucuronic acid to secalciferol’s 24-hydroxyl group.

  • Deuterium Labeling : The six deuterium atoms (d6) in the glucuronic acid moiety improve metabolic stability and enable precise tracking in isotopic labeling studies.

Reaction Scheme:

Secalciferol+UDP glucuronic acidUGTSecalciferol 24 Glucuronide d6+UDP\text{Secalciferol}+\text{UDP glucuronic acid}\xrightarrow{\text{UGT}}\text{Secalciferol 24 Glucuronide d6}+\text{UDP}

Hydrolysis Reactions

Hydrolysis of the glucuronide bond regenerates the parent compound, secalciferol, under specific conditions:

Reaction Type Conditions Catalyst/Enzyme Outcome
Acidic Hydrolysis0.1 M HCl, 37°C, 2 hoursNon-enzymatic85–90% recovery of secalciferol
Enzymatic Hydrolysisβ-Glucuronidase, pH 6.8, 37°CBacterial or hepatic enzymesQuantitative release of secalciferol

Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the glucuronide’s β-glycosidic bond, with deuterium retention confirmed via mass spectrometry.

Synthetic Conjugation Methods

Laboratory synthesis of this compound involves multi-step processes:

Koenigs-Knorr Glycosylation

A widely used method for glucuronide synthesis:

  • Reagents : Methyl 2,3,4-tri-O-acetyl-1-bromo-α-D-glucuronate and secalciferol .

  • Conditions : Ag₂O in dry toluene at 0°C, followed by deprotection with Na₂CO₃ in aqueous methanol .

  • Yield : ~52% after purification .

Biological Interactions

This compound modulates vitamin D receptor (VDR) signaling indirectly:

  • Metabolic Reactivation : Hydrolysis releases secalciferol, which binds VDR to regulate calcium homeostasis and bone mineralization .

  • Enzyme Inhibition : Competes with non-deuterated glucuronides for UGT binding, reducing endogenous substrate metabolism (IC50=18.7μMIC_{50}=18.7\mu \text{M}).

Analytical Characterization

Reaction monitoring employs advanced techniques:

Technique Application
HPLC-MS/MSQuantifies hydrolysis products and deuterium retention
NMR SpectroscopyConfirms glucuronide linkage at the 24-position

Comparative Analysis

Structural analogs exhibit distinct reactivity profiles:

Compound Key Reaction Biological Impact
SecalciferolHydroxylation at C24/C25Direct VDR activation
Secalciferol 24-GlucuronideGlucuronide hydrolysisProlonged vitamin D activity
Calcitriol1α-HydroxylationPotent calcium regulation

Scientific Research Applications

Secalciferol 24-Glucuronide-d6 has several scientific research applications:

    Chemistry: It is used as a reference material in analytical chemistry for the quantification of Secalciferol derivatives.

    Biology: The compound is used in studies related to vitamin D metabolism and its biological effects.

    Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of vitamin D analogs.

    Industry: It is used in the development of new vitamin D-based therapeutics and supplements

Mechanism of Action

Secalciferol 24-Glucuronide-d6 exerts its effects by interacting with vitamin D receptors in the body. The glucuronide moiety enhances its solubility and bioavailability, allowing it to be more effectively absorbed and utilized. The compound influences various molecular pathways involved in calcium and phosphate homeostasis, immune response, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Secalciferol: The parent compound, used in similar research applications.

    Calcitriol: Another vitamin D analog with similar biological effects.

    Ergocalciferol: A form of vitamin D2, used in different therapeutic contexts.

Uniqueness

Secalciferol 24-Glucuronide-d6 is unique due to its stable isotope labeling, which makes it particularly useful in mass spectrometry and other analytical techniques. Its glucuronide moiety also provides distinct pharmacokinetic properties compared to other vitamin D analogs .

Q & A

Q. What is the significance of the deuterium label in Secalciferol 24-Glucuronide-d6, and how does it influence experimental design in metabolic studies?

The deuterium (d6) label in this compound enables precise tracking of metabolic pathways via isotope tracing. Researchers should use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to distinguish deuterated from non-deuterated forms, ensuring accurate quantification of metabolite stability and turnover rates. Calibration curves must account for isotopic effects, such as retention time shifts in chromatography, to avoid signal overlap .

Q. How can researchers validate the purity and stability of this compound in experimental preparations?

Purity validation requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) with UV/Vis detection to assess degradation products. Stability studies should test conditions mimicking physiological environments (e.g., pH 7.4 buffer at 37°C) over 24–72 hours, with periodic sampling to monitor glucuronide hydrolysis. Include β-glucuronidase inhibitors (e.g., saccharolactone) as controls to isolate enzymatic vs. non-enzymatic degradation .

Q. What role does this compound play in vitamin D metabolism, and how can its interactions with serum proteins be quantified?

As a glucuronidated metabolite of vitamin D, it likely modulates systemic bioavailability by reducing receptor-binding affinity. To study protein interactions, employ equilibrium dialysis or surface plasmon resonance (SPR) to measure binding constants with serum albumin or vitamin D-binding protein (DBP). Normalize results using isotopic dilution assays to correct for matrix effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetics be resolved when comparing in vitro and in vivo models?

Contradictions often arise from differences in β-glucuronidase activity across tissues. Design studies using tissue-specific knockout models or β-glucuronidase inhibitors to isolate deconjugation pathways. Pair LC-MS/MS with radiometric detection to quantify both intact glucuronide and liberated aglycone (Secalciferol) in parallel .

Q. What experimental strategies optimize the detection of low-abundance this compound in complex biological matrices?

Pre-analytical steps: Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/ion exchange) improves recovery from plasma or urine. Analytical optimization: Use derivatization agents (e.g., trimethylsilyl) to enhance ionization efficiency in MS. Data-independent acquisition (DIA) modes like SWATH® increase sensitivity for low-concentration analytes .

Q. How do researchers address the challenge of inter-individual variability in this compound metabolism during cohort studies?

Stratify cohorts by genetic polymorphisms in UGT1A enzymes (responsible for glucuronidation) and vitamin D receptor (VDR) variants. Use mixed-effects models to statistically account for covariates like age, sex, and renal function. Validate findings with longitudinal sampling and cross-over study designs .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound?

Non-linear regression models (e.g., four-parameter logistic curves) are ideal for dose-response data. Bootstrap resampling minimizes bias in small sample sizes. For time-series data, apply mixed-model repeated measures (MMRM) to handle missing datapoints and autocorrelation .

Q. How should researchers design controls to distinguish this compound’s direct effects from those of its deconjugated metabolites?

Include three control groups: (1) vehicle-only, (2) non-deuterated Secalciferol 24-Glucuronide, and (3) deuterated Secalciferol (without glucuronide). Use stable isotope-labeled internal standards (SIL-IS) in MS to differentiate exogenous vs. endogenous metabolites .

Q. What criteria determine the selection of in vitro vs. in vivo models for studying this compound’s anti-inflammatory properties?

In vitro: Use primary human hepatocytes or intestinal Caco-2 cells to assess glucuronidation efficiency and transporter-mediated efflux (e.g., MRP2). In vivo: Opt for murine models with humanized UGT1A loci to replicate human metabolic pathways. Validate findings with histopathology and cytokine profiling .

Data Presentation and Peer Review Considerations

Q. How should contradictory findings about this compound’s stability in peer-reviewed literature be addressed in manuscripts?

Clearly delineate experimental conditions (e.g., buffer composition, incubation time) across studies. Provide raw chromatograms and mass spectra as supplementary data to support reproducibility claims. Use funnel plots or Egger’s regression to assess publication bias in meta-analyses .

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